Product packaging for Benzo[d]oxazol-7-ylmethanol(Cat. No.:)

Benzo[d]oxazol-7-ylmethanol

Cat. No.: B7963385
M. Wt: 149.15 g/mol
InChI Key: YYMIZJSSOBXLKT-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-7-ylmethanol (CAS 1646868-64-5) is a high-purity chemical building block from the benzoxazole class, supplied with a molecular weight of 149.15 g/mol and the molecular formula C 8 H 7 NO 2 . This compound serves as a versatile precursor in medicinal chemistry for the synthesis of novel bioactive molecules. Research indicates that benzo[d]oxazole-based derivatives show significant promise in neurodegenerative disease research, demonstrating potent neuroprotective effects in models of Alzheimer's disease by protecting cells from β-amyloid-induced toxicity and reducing tau protein hyperphosphorylation via the Akt/GSK-3β/NF-κB signaling pathway . Furthermore, this chemotype is being explored in oncology research, particularly in the development of potent type-I FLT3-ITD inhibitors for the treatment of acute myeloid leukemia (AML) . As a key intermediate, it is also utilized in the development of fluorescent dyes, sensors, and advanced materials . This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B7963385 Benzo[d]oxazol-7-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMIZJSSOBXLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzo D Oxazol 7 Ylmethanol and Its Structural Analogues

Direct Synthesis Strategies for Benzo[d]oxazol-7-ylmethanol

Direct synthesis strategies aim to construct the this compound framework in a few convergent steps, often by forming the oxazole (B20620) ring from appropriately substituted precursors.

Condensation-Aromatization Approaches

The most classical and widely employed method for benzoxazole (B165842) synthesis is the condensation of an o-aminophenol with a carbonyl compound, followed by cyclization and aromatization. To synthesize a 7-substituted benzoxazole, a 3-substituted o-aminophenol is required.

For the specific synthesis of a precursor to this compound, one would start with an o-aminophenol bearing a functional group at the 3-position that can be converted to a hydroxymethyl group, such as a carboxylic acid or an ester. For instance, the condensation of 2-amino-3-hydroxybenzoic acid with an aldehyde or a carboxylic acid derivative would yield a benzoxazole-7-carboxylic acid. This approach is versatile, with numerous catalysts and conditions reported to facilitate the reaction, including acid catalysts, metal catalysts, and microwave-assisted conditions. organic-chemistry.org A variety of reagents can serve as the one-carbon source for the closure of the oxazole ring.

Table 1: Catalysts and Reagents for Benzoxazole Synthesis via Condensation

Catalyst/ReagentSubstratesConditionsYieldReference
Brønsted Acidic Ionic Liquid Gelo-aminophenols, AldehydesSolvent-free, 130 °CHigh jbarbiomed.com
Samarium Triflateo-aminophenols, AldehydesAqueous medium, MildEfficient organic-chemistry.org
Lawesson's Reagento-aminophenols, Carboxylic AcidsMicrowave, Solvent-freeGood organic-chemistry.org
Orthoesterso-aminophenolsAcid or Metal Catalyst- nih.gov

The initial step of this reaction pathway typically involves the formation of a Schiff base (an imine) between the amino group of the o-aminophenol and the aldehyde. Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group onto the imine carbon leads to a dihydrobenzoxazole intermediate, which then aromatizes, often through oxidation, to furnish the final benzoxazole ring system. nih.gov

Functional Group Interconversions on Pre-formed Benzo[d]oxazoles

An alternative direct strategy involves the synthesis of a stable benzoxazole precursor, such as benzoxazole-7-carboxylic acid or its corresponding ester, followed by a functional group interconversion to the desired alcohol. The synthesis of precursors like 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid has been documented, indicating the feasibility of accessing the benzoxazole-7-carboxylic acid scaffold. sigmaaldrich.com

Once the benzoxazole-7-carboxylic acid or its ester is obtained, it can be reduced to this compound. This reduction is a standard transformation in organic synthesis. Powerful reducing agents are required for the reduction of carboxylic acids, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. The reaction proceeds by converting the carboxylic acid to a primary alcohol. Esters can also be readily reduced to primary alcohols using LiAlH₄. This two-step sequence—synthesis of the carboxylic acid followed by reduction—provides a reliable and high-yielding pathway to the target molecule.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and diversity-oriented approach to complex molecules. rsc.org Several MCRs have been developed for the synthesis of substituted benzoxazoles.

One such example involves a copper-catalyzed three-component reaction of an o-aminophenol, an aldehyde, and another component that gets incorporated into the final structure. rsc.org While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied. For instance, a hypothetical MCR could involve a 3-substituted o-aminophenol, formaldehyde (B43269) (or a synthetic equivalent), and a third component that facilitates the reaction and is subsequently removed or becomes part of a substituent at the 2-position. The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of highly substituted benzoxazoles. researchgate.net

Indirect Synthetic Routes for Related Benzo[d]oxazolylmethanols

Indirect routes involve the initial construction of the core benzoxazole ring, followed by the introduction or modification of substituents at specific positions.

Ring-Closing Reactions for Benzo[d]oxazole Formation

Ring-closing reactions provide a powerful alternative to condensation methods for forming the benzoxazole core. A common strategy is the intramolecular cyclization of an N-(2-halophenyl)amide or a similar precursor. For instance, anilides derived from 2-fluoroanilines can undergo an N-deprotonation followed by an intramolecular O-SNAr (nucleophilic aromatic substitution) cyclization to yield benzoxazoles. nih.gov To synthesize a 7-substituted benzoxazole via this route, one would start with an appropriately substituted aniline (B41778) precursor.

Another approach involves the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of an o-aminophenol and an aldehyde. nih.gov Various oxidants can be employed to facilitate this transformation. Furthermore, intramolecular cyclization of m-homoprenylphenols using hypervalent iodine reagents has been shown to form bicyclic systems, demonstrating the utility of oxidative cyclizations in forming fused ring structures. rsc.org Domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, also represent a class of ring-closing reactions that can be adapted for benzoxazole synthesis. organic-chemistry.org

Table 2: Examples of Ring-Closing Strategies for Benzoxazole Synthesis

Precursor TypeReaction TypeKey Reagents/CatalystsReference
N-(2-fluoro)anilideN-deprotonation–O-SNArK₂CO₃, DMF nih.gov
Phenolic Schiff BaseOxidative CyclizationVarious Oxidants nih.gov
o-haloanilideCopper-catalyzed CyclizationCu(II)O nanoparticles nih.gov
2-(6-Substituted 3(Z)-hexen-1,5-diynyl)anilineIntramolecular CyclizationPotassium tert-butoxide acs.org

Regioselective Functionalization of Benzoxazole Scaffolds

The direct functionalization of a pre-formed benzoxazole ring at a specific position is a highly atom-economical approach. The regioselective functionalization of C-H bonds is a particularly powerful tool in modern organic synthesis. For benzoxazoles, achieving substitution at the C7 position is challenging due to the electronic nature of the heterocyclic ring.

However, significant progress has been made in the palladium-catalyzed direct arylation of the C7 position of benzoxazoles. This method utilizes a phosphine-free PdCl₂ catalyst with PivOK in NMP at high temperatures. The proposed mechanism involves a (thio)phenoxy chelation-assisted C-H bond cleavage, which directs the functionalization to the C7 position. acs.orgfigshare.com This C7-arylated benzoxazole could then, in principle, be further modified. For example, if the introduced aryl group contains a functional handle, it could be transformed into a hydroxymethyl group through a series of synthetic steps.

While direct C-H hydroxymethylation at the C7 position is not yet established, the ability to selectively introduce other functional groups at this position opens up indirect pathways to this compound and its analogs.

Palladium- and Nickel-Catalyzed Coupling Reactions for Benzoxazole Construction

Palladium and nickel catalysts are powerful tools for the formation of C-C, C-N, and C-O bonds, making them highly valuable for the construction of heterocyclic systems like benzoxazoles. These methods often proceed through C-H bond activation or cross-coupling reactions, offering efficient and atom-economical routes to the benzoxazole core.

Palladium-catalyzed reactions, in particular, have been extensively developed for the direct arylation of the benzoxazole scaffold. researchgate.netorganic-chemistry.org For instance, the direct C-H bond arylation of benzoxazoles with aryl chlorides can be achieved using a well-defined NHC-Pd(II)-Im complex, providing 2-aryloxazole derivatives in good yields. organic-chemistry.org Another efficient palladium-catalyzed method involves the direct 2-arylation of oxazole derivatives using aryl bromides as coupling partners in environmentally friendly carbonate solvents. researchgate.net The combination of a palladium catalyst with a copper co-catalyst has also been shown to be highly effective for the C-H arylation of a range of heterocycles under mild conditions. organic-chemistry.org Furthermore, palladium complexes of dendronized amine polymers have been utilized as catalysts for synthesizing benzoxazoles from 2-aminophenol (B121084) and benzaldehyde, demonstrating the versatility of palladium catalysis. nih.gov

Nickel catalysis offers a more cost-effective alternative to palladium for cross-coupling reactions. escholarship.org The first nickel-catalyzed C-H bond arylation of azoles with various phenol (B47542) derivatives has been described, utilizing a Ni(cod)2/dcype catalytic system. acs.org This C-H/C-O biaryl coupling method has been successfully applied to synthesize a range of 2-arylazoles. acs.org Additionally, nickel(II) complexes of benzoyl hydrazones have been employed as catalysts for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, affording 2-aryl benzoxazoles in high yields with low catalyst loading. nih.gov

The table below summarizes representative palladium- and nickel-catalyzed systems for benzoxazole synthesis.

Catalyst SystemReactantsCoupling TypeKey Features
PdCl(C3H5)(dppb)Benzoxazole, Aryl BromidesDirect C-H ArylationEmploys eco-friendly carbonate solvents. researchgate.net
NHC-Pd(II)-Im ComplexBenzoxazoles, Aryl ChloridesDirect C-H ArylationEffective for coupling with less reactive aryl chlorides. organic-chemistry.org
Ni(cod)2/dcypeAzoles, Phenol DerivativesC-H/C-O Biaryl CouplingFirst nickel-catalyzed example for this transformation. acs.org
Ni(II) Benzoyl Hydrazone Complex2-Aminophenol, Aromatic AldehydesIntramolecular CyclizationHigh yields with low catalyst loading. nih.gov
EG–G2–Pd (Dendronized Polymer)2-Aminophenol, BenzaldehydeCondensation/CyclizationCatalyst can be reused with low degradation in activity. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For benzoxazole synthesis, this includes the use of solvent-free conditions, heterogeneous catalysts, and alternative energy sources like microwave irradiation.

Performing reactions under solvent-free conditions eliminates volatile organic compounds (VOCs), reducing pollution and simplifying product purification. Several effective solvent-free methods for benzoxazole synthesis have been developed. A notable example is the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel) which acts as an efficient heterogeneous catalyst for the condensation of o-aminophenols with aldehydes to form benzoxazoles in high yields. nih.govacs.org This method avoids the need for any volatile organic solvent and allows for easy catalyst recovery. acs.org Another green, solvent-free approach utilizes imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, promoted by ultrasound irradiation, which leads to faster reaction rates and high product yields. nih.gov

Heterogeneous catalysts are preferred in green synthesis due to their ease of separation from the reaction mixture, which allows for their recovery and reuse, reducing waste and cost. Ionic liquids (ILs) have emerged as highly effective "green" catalysts and reaction media. nih.gov For benzoxazole synthesis, a Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be a highly efficient and reusable catalyst under solvent-free conditions. acs.orgsemanticscholar.org The gel catalyst can be recovered and reused for at least five cycles without a significant loss of activity. acs.org

In addition to ionic liquids, solid-supported catalysts and metal oxides are also employed. An imidazolium chlorozincate (II) ionic liquid supported on magnetic Fe3O4 nanoparticles (LAIL@MNP) serves as a magnetically separable catalyst for the synthesis of benzoxazoles and benzothiazoles. nih.gov This catalyst can be easily removed from the reaction mixture using an external magnet and reused multiple times. nih.gov Other heterogeneous catalysts reported for the synthesis of 2-aryl-1,3-benzoxazole derivatives include TiO2-ZrO2, MnO2 nanoparticles, and Nano-NiFe2O4. researchgate.net

Microwave-assisted synthesis is a green chemistry technique that significantly accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.combenthamdirect.com The direct coupling of microwave energy with the molecules in the reaction mixture allows for rapid and uniform heating. benthamdirect.com This technique has been widely applied to the synthesis of benzoxazole derivatives. eurekaselect.comresearchgate.net

One novel approach involves a microwave-assisted, hydrogen peroxide-mediated cyclodesulfurization of in situ-formed disubstituted thiourea (B124793) to yield benzoxazoles. tandfonline.comtandfonline.com This method is notable for using a safe and inexpensive oxidant and for being metal- and base-free. tandfonline.com Microwave irradiation is also used to promote the condensation of 2-aminophenol with various aldehydes, carboxylic acids, or nitriles to construct the benzoxazole ring efficiently. benthamdirect.comresearchgate.net The development of microwave-assisted, one-pot syntheses has enabled the rapid generation of benzoxazole libraries for screening purposes. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency of synthetic routes to this compound and its analogues, careful optimization of reaction parameters is crucial. Key factors include the choice of catalyst and ligands, catalyst loading, reaction temperature, and time.

The electronic and steric properties of ligands play a critical role in modulating the catalytic activity. In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically influence the reaction outcome. A study on the palladium-catalyzed intramolecular Hiyama coupling for the synthesis of silicon-containing benzoxazine (B1645224) analogues systematically evaluated the effect of different phosphine ligands. semanticscholar.org The results, summarized in the table below, demonstrate that bulky, electron-rich phosphine ligands like tricyclohexylphosphine (B42057) (PCy3) or bisphosphine ligands such as dppf and binap provided significantly higher yields compared to triphenylphosphine (B44618) (PPh3). semanticscholar.org

EntryLigandYield (%)
1None46
2PPh347
3PCy394
4P(tBu)331
5dppf93
6binap86
Reaction conditions: Pd2(dba)3 (2.5 mol%), ligand (11 mol%), CsF (2.2 equiv) in DMF at 80 °C for 16 h. semanticscholar.org

This systematic optimization highlights how ligand choice is a key parameter for enhancing reaction yields in the synthesis of benzoxazole-related heterocyclic systems.

Temperature and Pressure Influence

The reduction of benzo[d]oxazole-7-carbaldehyde (B1511180) to this compound is typically carried out under mild temperature conditions. The use of common reducing agents like sodium borohydride (B1222165) (NaBH₄) allows for the reaction to be effectively conducted at temperatures ranging from 0 °C to room temperature (approximately 20-25 °C) masterorganicchemistry.comcommonorganicchemistry.com. Initiating the reaction at a lower temperature, such as 0 °C by using an ice bath, is a common practice to control the initial exothermic reaction that can occur upon the addition of the hydride reagent. Subsequently, the reaction mixture is often allowed to warm to room temperature to ensure the completion of the reduction acs.org.

For this type of laboratory-scale synthesis, the reaction is typically performed at atmospheric pressure. Specialized pressure equipment is generally not necessary for the chemical transformations involved in the reduction of a heterocyclic aldehyde to an alcohol. The influence of elevated pressure on this specific reaction is not extensively documented in scientific literature, as the reaction proceeds efficiently under standard atmospheric conditions.

The following table summarizes the typical temperature conditions for the reduction of aromatic aldehydes, which are analogous to the synthesis of this compound.

Reducing AgentTypical Starting TemperatureTypical Reaction Temperature
Sodium Borohydride (NaBH₄)0 °CRoom Temperature
Lithium Aluminum Hydride (LiAlH₄)0 °CRoom Temperature to Reflux
Catalytic HydrogenationRoom TemperatureRoom Temperature to 50 °C

Reaction Time and Work-up Procedures

The time required for the complete conversion of benzo[d]oxazole-7-carbaldehyde to this compound is contingent upon several factors, including the specific reducing agent used, the reaction temperature, and the scale of the reaction. When employing sodium borohydride, a common and selective reducing agent for aldehydes, the reaction time can range from 30 minutes to a few hours. acs.org The progress of the reaction is typically monitored by analytical techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting aldehyde.

Upon completion of the reaction, a meticulous work-up procedure is crucial to isolate and purify the desired product, this compound. The work-up process generally involves the following steps:

Quenching of Excess Reagent: The reaction is first carefully quenched to neutralize any unreacted reducing agent. This is often achieved by the slow, dropwise addition of water or a dilute acidic solution, such as 1 M hydrochloric acid, while maintaining a low temperature to control the exothermic reaction and hydrogen gas evolution. The use of a milder acidic solution, like saturated aqueous ammonium (B1175870) chloride, is also common, particularly if other acid-sensitive functional groups are present in the molecule. reddit.com

Extraction: The aqueous mixture is then extracted with a suitable organic solvent to separate the desired alcohol from inorganic byproducts. Common solvents for extraction include ethyl acetate, dichloromethane (B109758), or diethyl ether. This process is typically repeated multiple times (usually three) to ensure maximum recovery of the product from the aqueous layer.

Washing: The combined organic extracts are then washed with brine (a saturated aqueous solution of sodium chloride). This step helps to remove any remaining water and some inorganic impurities from the organic phase.

Drying: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

Solvent Removal: After drying, the drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. This yields the crude this compound.

Purification: The crude product is often purified further to obtain a high degree of purity. The most common method for purification is column chromatography on silica (B1680970) gel, using an appropriate solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired product from any remaining impurities. Recrystallization from a suitable solvent can also be employed as a final purification step if the product is a solid.

The following table outlines a general work-up procedure for a sodium borohydride reduction.

StepProcedurePurpose
1. QuenchingSlow addition of water or dilute acid (e.g., 1 M HCl or sat. NH₄Cl) at 0 °C.To neutralize excess sodium borohydride and decompose the borate (B1201080) ester intermediate. reddit.com
2. ExtractionPartitioning the mixture between water and an organic solvent (e.g., ethyl acetate).To transfer the organic product from the aqueous phase to the organic phase.
3. WashingWashing the combined organic layers with brine.To remove residual water and inorganic salts.
4. DryingTreating the organic layer with an anhydrous drying agent (e.g., Na₂SO₄).To remove dissolved water from the organic solvent.
5. ConcentrationRemoval of the organic solvent under reduced pressure.To isolate the crude product.
6. PurificationColumn chromatography or recrystallization.To obtain the pure this compound.

Chemical Reactivity and Transformation Pathways of Benzo D Oxazol 7 Ylmethanol

Reactions at the Hydroxymethyl Group

The hydroxymethyl group at the 7-position of the benzo[d]oxazole ring behaves as a typical primary alcohol. Its reactivity is influenced by the electronic properties of the fused aromatic system, which can affect the stability of reaction intermediates. The principal reactions involving this functional group include esterification, etherification, oxidation, halogenation, substitution, and reduction.

Esterification and Etherification Reactions

The hydroxyl moiety of Benzo[d]oxazol-7-ylmethanol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles in the presence of a base. These reactions are fundamental for introducing a variety of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

While specific examples for this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established in organic chemistry. For instance, esterification can be catalyzed by acids or promoted by coupling agents.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents and Conditions Product
Esterification Acetic anhydride (B1165640), Pyridine (B92270), Room Temperature 7-(Acetoxymethyl)benzo[d]oxazole
Etherification Benzyl (B1604629) bromide, Sodium hydride, THF, 0 °C to RT 7-(Benzyloxymethyl)benzo[d]oxazole

Note: The reactions in this table are illustrative and based on general principles of alcohol reactivity.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, Benzo[d]oxazole-7-carbaldehyde (B1511180), or further to the carboxylic acid, Benzo[d]oxazole-7-carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective formation of the aldehyde. The existence of Benzo[d]oxazole-7-carbaldehyde is confirmed by its entry in chemical databases nih.gov. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would lead to the carboxylic acid.

Table 2: Oxidation of this compound

Oxidizing Agent Product
Pyridinium chlorochromate (PCC) Benzo[d]oxazole-7-carbaldehyde
Potassium permanganate (KMnO4) Benzo[d]oxazole-7-carboxylic acid

Halogenation and Substitution Reactions

The hydroxymethyl group can be converted to a halomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions. Treatment of this compound with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would yield 7-(chloromethyl)benzo[d]oxazole (B13663266) and 7-(bromomethyl)benzo[d]oxazole, respectively. The existence of 7-(chloromethyl)benzo[d]oxazole is supported by its availability from commercial suppliers bldpharm.com. These halogenated derivatives can then react with a wide range of nucleophiles (e.g., amines, thiols, cyanides) to introduce diverse functionalities at the 7-position.

Table 3: Halogenation and Subsequent Substitution

Reaction Sequence Reagents Intermediate/Product
Halogenation Thionyl chloride (SOCl2) 7-(Chloromethyl)benzo[d]oxazole
Nucleophilic Substitution Sodium cyanide (NaCN) (Benzo[d]oxazol-7-yl)acetonitrile

Reductive Transformations

While the hydroxymethyl group is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. For instance, the reduction of Benzo[d]oxazole-7-carbaldehyde with a mild reducing agent like sodium borohydride (B1222165) (NaBH4) would regenerate this compound. This transformation is crucial in multi-step synthetic sequences where the alcohol functionality needs to be temporarily modified.

Reactions Involving the Benzo[d]oxazole Heterocycle

The benzo[d]oxazole ring system is aromatic and can undergo electrophilic aromatic substitution. The position of substitution on the benzene (B151609) ring is influenced by the directing effects of the fused oxazole (B20620) ring and the hydroxymethyl group at the 7-position.

Electrophilic Aromatic Substitution on the Benzene Ring

The fused oxazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. However, the lone pair of electrons on the oxygen atom can participate in resonance, directing electrophiles to certain positions. Theoretical studies, such as Density Functional Theory (DFT) calculations, can predict the electron density at different positions of the ring, thereby indicating the likely sites for electrophilic attack nih.govresearchgate.net.

Experimental evidence for the regioselectivity of electrophilic substitution on the benzo[d]oxazole ring has been reported. A study on the transition metal-catalyzed halogenation of 2-arylbenzo[d]oxazoles demonstrated that ruthenium-catalyzed halogenation with N-halosuccinimide occurs selectively at the C7-position researchgate.net. This suggests that the C7 position is electronically activated towards certain electrophilic reactions, even in the presence of other potential reaction sites. The hydroxymethyl group at the 7-position is an ortho-, para-director, which would further activate the 6-position and potentially the 5-position towards electrophilic attack, although steric hindrance from the hydroxymethyl group might influence the outcome.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Predicted Major Product(s) Rationale
Nitration (HNO3/H2SO4) 6-Nitrothis compound Ortho-directing effect of the hydroxymethyl group and activation of the C7-position by the heterocycle.
Halogenation (Br2, FeBr3) 6-Bromothis compound Ortho-directing effect of the hydroxymethyl group.

Note: The predicted products are based on general principles and related experimental findings, as direct experimental data for this compound is limited.

Nucleophilic Attack on the Oxazole Ring

The oxazole ring in benzoxazole (B165842) derivatives is an electron-deficient system, making it susceptible to nucleophilic attack. The C2 position is particularly electrophilic and is the primary site for such attacks. While research specifically detailing nucleophilic attack on this compound is limited, the general principles of benzoxazole reactivity are applicable.

Nucleophilic attack often involves the addition of a nucleophile to the C2 carbon, which can lead to the formation of a tetrahedral intermediate. This process is the initial step in many functionalization and ring-opening reactions. For instance, secondary amines have been shown to react with the benzoxazole core, initiating a sequence that can lead to ring-opened products. lookchem.com Similarly, strong carbanions, such as those in allyl magnesium halides, are capable of attacking the azole ring, demonstrating its electrophilic nature. lookchem.com The reactivity of the benzoxazole ring towards nucleophiles can be influenced by substituents on the benzene ring; however, the fundamental susceptibility of the C2 position remains a key feature of its chemical character.

Ring-Opening and Re-closure Mechanisms

A significant transformation pathway for benzoxazoles, including this compound, involves the cleavage of the oxazole ring. This process is often initiated by a nucleophilic attack at the C2 position. Secondary amines, for example, can open the benzoxazole ring to form stable o-hydroxyamidine adducts, particularly when the reaction is conducted under neat conditions. lookchem.com This ring-opening provides a versatile synthetic intermediate that can be used to construct new molecular frameworks.

Following ring-opening, re-closure or annulation reactions can occur, leading to the formation of different heterocyclic systems. A notable example is the Y(OTf)₃-catalyzed cascade reaction between benzoxazoles and propargylic alcohols. rsc.org This transformation proceeds through a ring-opening and subsequent regioselective ring-closure process to yield 1,4-benzoxazine scaffolds. rsc.org Mechanistic studies suggest that this cascade involves an Sₙ1 nucleophilic substitution of the benzoxazole with a propargyl cation. rsc.org This pathway highlights the synthetic utility of the ring-opening/re-closure strategy for accessing diverse and complex molecular architectures from a benzoxazole precursor.

Another example involves merging the ring-opening of benzoxazoles with secondary amines with an iron-catalyzed oxidative cyclization to synthesize 2-aminobenzoxazoles. rsc.org This demonstrates how the initial ring-opening step can be coupled with subsequent transformations in a one-pot procedure.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heteroaromatic cores, including the benzoxazole system. nih.gov This strategy avoids the need for pre-functionalized substrates, offering a more atom-economical approach to creating complex molecules. nih.gov

For benzoxazole derivatives, C-H functionalization can occur at various positions. Of particular relevance to this compound is the regioselective C-H bond arylation at the C7 position. acs.org Research has demonstrated a simple catalytic system, using phosphine-free PdCl₂ with PivOK in NMP at 150 °C, for the direct arylation of the C7 position of benzoxazoles. acs.org The unique regioselectivity of this reaction is proposed to occur through a phenoxy chelation-assisted C-H bond cleavage mechanism involving a ring-opened intermediate. acs.org This specific functionalization at the C7 position is a key pathway for elaborating the structure of compounds like this compound.

Other positions on the benzoxazole ring can also be functionalized. For example, palladium-catalyzed direct C-5 arylation of azoles has been achieved, although this is more common in imidazole (B134444) systems. nih.gov The choice of catalyst, ligands, and reaction conditions can direct the functionalization to different C-H bonds on the benzoxazole scaffold.

Table 1: Palladium-Catalyzed C-H Functionalization of the Benzoxazole Core This table is interactive. You can sort and filter the data.

Position Catalyst System Proposed Mechanism Reactant Product Type Reference
C7 PdCl₂ / PivOK Phenoxy chelation-assisted C-H cleavage Aryl Halides 7-Arylbenzoxazoles acs.org
C2 NHC-Pd(II)-Im complex Direct C-H activation Aryl Chlorides 2-Arylbenzoxazoles organic-chemistry.org
C5 Pd(OAc)₂ / PPh₃ Concerted Metalation-Deprotonation Aryl Bromides 5-Arylazoles nih.gov

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of benzoxazole transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies. Investigations have employed a combination of experimental techniques and computational studies to elucidate reaction intermediates, transition states, and kinetics.

Reaction Intermediates Identification

The identification of reaction intermediates provides direct insight into the stepwise process of a chemical transformation. In the context of benzoxazole chemistry, several key intermediates have been proposed or identified.

Tetrahedral Intermediates: In the acid-catalyzed hydrolysis of benzoxazoles, the initial protonation of the nitrogen atom is followed by the nucleophilic attack of water. This leads to the formation of a tetrahedral intermediate, whose subsequent C-O bond cleavage can become the rate-determining step at higher acidities. rsc.org

Ring-Opened Adducts: As discussed previously, the reaction of benzoxazoles with secondary amines generates stable o-hydroxyamidine intermediates. lookchem.com The formation of these ring-opened structures is a crucial step in syntheses that proceed via a ring-opening/cyclization pathway.

Amidinium Salts: In a proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, the reaction of the amide with Tf₂O forms an intermediate amidinium salt. nih.gov This reactive species is then attacked by the 2-aminophenol (B121084), leading to cyclization. nih.gov

Chelated Palladium Intermediates: For the palladium-catalyzed C-H activation at the C7 position, a mechanism involving an opened benzoxazole intermediate has been proposed. This intermediate is believed to form a chelate with the palladium catalyst via the phenoxy oxygen and the imine nitrogen, which directs the C-H activation specifically to the C7 position. acs.org

Transition State Analysis

For instance, in the oxidative cyclization to form benzoxazoles, computational results have been used to compare different plausible mechanistic pathways. researchgate.net By calculating the Gibbs free energies of activation (ΔG‡) for the transition states of competing pathways, researchers can determine the most likely mechanism. In one study, a concerted reductive elimination pathway with a computed reaction barrier of ΔG‡ = 7.6 kcal mol⁻¹ was found to be significantly more favorable than an alternative pathway with a barrier of 18.0 kcal mol⁻¹. researchgate.net Such analyses are critical for understanding the factors that control reaction feasibility and selectivity.

Kinetic Studies

Kinetic studies measure reaction rates to provide quantitative data about reaction mechanisms, including the identification of rate-determining steps. The hydrolysis of benzoxazoles has been a subject of detailed kinetic analysis. rsc.org

Under acidic conditions, the hydrolysis of benzoxazole and 2-methylbenzoxazole (B1214174) shows acid catalysis at low acidity. rsc.org However, the reaction is retarded at higher acidities. This kinetic profile indicates a change in the rate-determining step. At low pH, the rate-determining step is the nucleophilic attack of water on the protonated benzoxazole. At high acidity, the equilibrium shifts towards the protonated form, and the subsequent fission of the C–O bond in the tetrahedral intermediate becomes rate-limiting. rsc.org

For benzoxazolium salts, such as 1,2-dimethylbenzoxazolium perchlorate, the hydrolysis rate decreases with increasing acidity, which is consistent with a mechanism involving attack by water and hydroxide (B78521) ions on the cation. rsc.org These kinetic investigations confirm that for benzoxazoles, unlike other related compounds, the breakdown of the tetrahedral intermediate can become rate-determining under certain conditions. rsc.org

Table 2: Summary of Kinetic Data for Benzoxazole Hydrolysis This table is interactive. You can sort and filter the data.

Compound Condition Observation Inferred Rate-Determining Step Reference
Benzoxazole Low Acidity Acid Catalysis Nucleophilic attack on conjugate acid rsc.org
Benzoxazole High Acidity Rate Retardation C-O bond fission in tetrahedral intermediate rsc.org
2-Methylbenzoxazole Low Acidity Acid Catalysis Nucleophilic attack on conjugate acid rsc.org
2-Methylbenzoxazole High Acidity Rate Retardation C-O bond fission in tetrahedral intermediate rsc.org
1,2-Dimethylbenzoxazolium perchlorate Increasing Acidity Rate Retardation Attack by H₂O / OH⁻ on cation rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Benzo D Oxazol 7 Ylmethanol

Mass Spectrometry Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:The fragmentation pattern of Benzo[d]oxazol-7-ylmethanol, essential for detailed structural confirmation and identification, is not documented in the public domain.

Without access to primary research data, the creation of scientifically accurate data tables and a detailed discussion of the compound's spectroscopic properties cannot be responsibly undertaken. Further empirical research is required to characterize this compound and publish the findings to enable a complete structural analysis.

Despite a comprehensive search for experimental and computational data, no specific information regarding the Infrared (IR) Spectroscopy, X-ray Crystallography, or Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound could be located in published scientific literature or chemical databases.

Therefore, it is not possible to provide the detailed analysis and data tables for the requested sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

While spectroscopic and crystallographic data exist for other isomers and derivatives of benzoxazole (B165842), the strict requirement to focus solely on this compound prevents the inclusion of such related, but distinct, information. Further research, including the synthesis and experimental characterization or dedicated computational studies of this compound, would be required to generate the specific data needed to populate the requested article sections.

Computational Chemistry and Theoretical Studies of Benzo D Oxazol 7 Ylmethanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are essential computational tools used to predict the geometric, electronic, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into molecular behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Specific studies detailing the geometry optimization or conformational analysis of Benzo[d]oxazol-7-ylmethanol were not found in the surveyed literature. Such an analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, identifying bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Conformational analysis would explore different spatial orientations (conformers) of the hydroxymethyl group (-CH₂OH) relative to the benzoxazole (B165842) ring system to identify the global and local energy minima.

Vibrational Frequency Calculations and Spectral Prediction

No specific data from vibrational frequency calculations for this compound could be located. This type of study is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups, which serves as a valuable tool for experimental characterization.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental information about its reactivity, stability, and optical properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Detailed Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap for this compound, has not been reported in the available scientific literature. This analysis is crucial for understanding a molecule's electronic transitions and chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of molecular stability and reactivity. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Published research containing Molecular Electrostatic Potential (MEP) maps for this compound could not be identified. An MEP map illustrates the charge distribution across a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is invaluable for predicting how the molecule will interact with other chemical species and its potential sites for non-covalent interactions.

Reaction Mechanism Modeling and Energy Profiles

The study of reaction mechanisms through computational modeling is a cornerstone of theoretical chemistry. It allows for the detailed exploration of reaction pathways, the identification of transient species like transition states, and the determination of reaction kinetics and thermodynamics. However, no specific reaction mechanisms involving this compound have been modeled or reported in the available literature.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Its characterization is crucial for understanding how a reaction proceeds. Computationally, a transition state is confirmed when a frequency calculation yields exactly one imaginary frequency, which corresponds to the motion along the reaction path from reactant to product. While this is a standard procedure, no studies have been published that characterize transition states for reactions involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction (e.g., DFT-GIAO)

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C) d-nb.infomdpi.comresearchgate.net. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These absolute shieldings are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

While this method has been successfully applied to a wide range of organic molecules, including various azole and benzazole derivatives researchgate.net, there are no published studies presenting the predicted ¹H or ¹³C NMR chemical shifts for this compound. A hypothetical data table for predicted vs. experimental shifts cannot be generated without such research.

Predicted UV-Vis and IR Spectra

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis) mdpi.commdpi.comrsc.org. The calculation predicts the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help assign the electronic transitions (e.g., π → π*) responsible for the observed absorption peaks rsc.org. No theoretical UV-Vis spectrum for this compound has been reported.

IR Spectra: Theoretical Infrared (IR) spectra are calculated by performing a vibrational frequency analysis on the optimized geometry of a molecule cardiff.ac.ukmdpi.commdpi.com. The calculation yields the frequencies of the fundamental vibrational modes and their corresponding intensities. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental IR spectroscopy. Computational studies detailing the predicted vibrational frequencies for this compound are currently unavailable.

Table 1: Hypothetical Data for Predicted Spectroscopic Properties (Illustrative Only) No published data is available for this compound. This table illustrates the format in which such data would be presented if it existed.

Property Computational Method Predicted Value Experimental Value
¹H NMR Shift (H1) DFT-GIAO Data not available Data not available
¹³C NMR Shift (C1) DFT-GIAO Data not available Data not available
λmax (UV-Vis) TD-DFT Data not available Data not available

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a system. For single molecules, MD can explore the accessible conformational space and dynamic stability. In studies of related benzoxazole and benzothiazole (B30560) compounds, MD simulations are often employed to understand their interaction and stability within biological systems, such as protein binding sites nih.govnih.gov. However, there are no published MD simulation studies focused on the intrinsic dynamic behavior of an isolated this compound molecule.

Derivatization Strategies and Synthesis of Novel Benzo D Oxazol 7 Ylmethanol Analogues

Modification of the Hydroxymethyl Group

The hydroxymethyl group at the C7 position of the benzo[d]oxazole ring is a primary benzylic alcohol. This functionality is amenable to a wide array of chemical transformations, allowing for the synthesis of a diverse library of analogues with varied physicochemical properties.

Formation of Ethers, Esters, and Carbonates

Standard organic synthesis methodologies can be readily applied to convert the hydroxyl moiety of Benzo[d]oxazol-7-ylmethanol into ethers, esters, and carbonates, thereby modifying its polarity, steric profile, and hydrogen bonding capabilities.

Ethers: The Williamson ether synthesis is a classical and highly effective method for preparing ethers from alcohols. wikipedia.org This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. For this compound, the reaction would proceed by treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. Subsequent reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) would yield the desired 7-(alkoxymethyl)benzo[d]oxazole derivative. wikipedia.orgfrancis-press.com Non-protic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed to facilitate the reaction. francis-press.com

Esters: Esterification of the hydroxymethyl group can be achieved through several reliable methods. A common approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemguide.co.uk For instance, reacting this compound with acetyl chloride would yield (benzo[d]oxazol-7-yl)methyl acetate. iiste.org This method is effective for both alcohols and phenols. chemguide.co.uk Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., concentrated sulfuric acid), can be used, although this reaction is reversible and may require removal of water to drive it to completion. chemguide.co.uk More advanced methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate ester formation from carboxylic acids under mild conditions.

Carbonates: Carbonates can be synthesized by reacting the alcohol with a chloroformate, such as ethyl chloroformate, in the presence of a base. A related reaction involves the activation of the alcohol with ethyl chloroformate to form a mixed carbonate intermediate, which can then be used for further transformations. This strategy has been documented in the synthesis of related benzoxazole (B165842) derivatives, highlighting its applicability. orgchemres.org

Table 1: Representative Reactions for Hydroxymethyl Group Modification

Derivative Class Reagents Product Type

Conversion to Aldehydes, Carboxylic Acids, and Nitriles

The oxidation state of the benzylic carbon can be readily increased to produce aldehydes, carboxylic acids, and subsequently nitriles, which are versatile intermediates for further functionalization.

Aldehydes: The selective oxidation of a primary benzylic alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) (DCM), or conditions for a Swern or Dess-Martin periodinane (DMP) oxidation. youtube.comlibretexts.org These methods are highly efficient for stopping the oxidation at the aldehyde stage. chemistrysteps.comlibretexts.org The resulting Benzo[d]oxazole-7-carbaldehyde (B1511180) is a valuable precursor for reactions such as Wittig olefination, reductive amination, and further oxidation.

Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. osmarks.net Reagents such as potassium permanganate (B83412) (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) are effective for this purpose. osmarks.netorganic-chemistry.orgadichemistry.comncert.nic.in The Jones oxidation is particularly useful for primary benzylic alcohols and can lead to high yields of the corresponding carboxylic acid. organic-chemistry.orgadichemistry.com The resulting Benzo[d]oxazole-7-carboxylic acid is a key intermediate, and its existence is supported by literature describing the synthesis of benzoxazole-7-carboxylate esters. organic-chemistry.org

Nitriles: The conversion of the benzylic alcohol to a nitrile can be achieved through a multi-step sequence, typically involving conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a cyanide salt. A more direct, modern approach involves the copper-catalyzed aerobic oxidative cyanation, which converts benzylic alcohols to aryl nitriles using aqueous ammonia (B1221849) as the nitrogen source and oxygen as the terminal oxidant. nih.govacs.org The existence of Benzo[d]oxazole-2,7-dicarbonitrile in chemical databases suggests that the introduction of a nitrile group at the 7-position is a feasible transformation.

Table 2: Oxidation and Conversion of the Hydroxymethyl Group

Target Functional Group Common Reagents Product Name
Aldehyde PCC, DMP, or Swern Oxidation Benzo[d]oxazole-7-carbaldehyde
Carboxylic Acid KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) Benzo[d]oxazole-7-carboxylic acid

Substituent Effects on the Benzo[d]oxazole Ring System

The reactivity and regioselectivity of the benzo[d]oxazole ring toward further substitution are governed by the electronic properties of the fused heterocyclic system and any existing substituents. The oxazole (B20620) moiety generally acts as an electron-withdrawing group, deactivating the fused benzene (B151609) ring towards electrophilic aromatic substitution compared to benzene itself.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of additional functional groups onto the benzene ring of this compound can significantly alter its chemical properties. Standard electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions can be employed. The directing effect of the fused oxazole ring and the 7-(hydroxymethyl) group must be considered. Theoretical studies and experimental results on related heterocycles suggest that electrophilic attack is most likely to occur at the C4 and C6 positions. The presence of electron-donating groups (e.g., methoxy, alkyl) on the ring would activate it towards electrophilic attack and direct incoming electrophiles, while electron-withdrawing groups (e.g., nitro, cyano) would further deactivate the ring. rsc.org For example, the presence of electron-donating groups has been shown to improve yields in certain benzoxazole syntheses. rsc.org

Halogenation and Alkylation Strategies

Halogenation: Direct halogenation of the benzo[d]oxazole ring allows for the introduction of synthetically versatile handles for cross-coupling reactions. Regioselectivity is a key challenge. Notably, a transition metal-catalyzed approach has been developed for the selective halogenation of 2-arylbenzo[d]oxazoles at the C7 position. nih.gov This method utilizes a ruthenium catalyst with N-halosuccinimides (NCS, NBS, or NIS) as the halogen source, proceeding through what is suggested to be a single-electron-transfer (SET) radical process. This strategy provides a direct pathway to 7-halo-benzo[d]oxazole derivatives from a suitable precursor. nih.gov

Alkylation: Direct C-H alkylation of the benzoxazole ring can be achieved using transition metal catalysis. Palladium-catalyzed methods have been reported for the alkylation of (benz)oxazoles with various alkyl halides. osmarks.net While these methods often target the C2 position of the oxazole ring, modifications in catalysts and directing groups can influence the regioselectivity, potentially enabling functionalization of the benzene portion of the molecule.

Synthesis of Fused Ring Systems Incorporating the Benzo[d]oxazole Motif

The construction of polycyclic systems containing the benzo[d]oxazole core leads to complex molecular architectures with potential applications in various fields. This can be achieved by synthesizing the benzo[d]oxazole as part of a larger fused system or by performing intramolecular cyclization reactions on a pre-formed, suitably functionalized benzo[d]oxazole derivative.

For instance, derivatives of pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]quinoxaline (B1220188) have been synthesized via one-pot multicomponent reactions, indicating pathways to fuse five-membered nitrogen-containing rings to related benz-heterocycles. researchgate.net Similarly, various oxazolo[4,5-c]quinoline (B15046130) and oxazolo[4,5-h]quinoline derivatives have been prepared, demonstrating the fusion of the benzoxazole moiety with other heterocyclic rings. nih.govnih.gov

A key strategy for elaborating on the this compound scaffold would involve its conversion into a derivative capable of intramolecular cyclization. For example, the 7-hydroxymethyl group could be converted to a 7-(2-haloethyl) group. An adjacent amino or hydroxyl group, introduced at the C6 position, could then act as a nucleophile to displace the halide and form a new fused six-membered ring, creating a benzoxazolo-oxazine or similar system. While specific examples starting from this compound are not prevalent, the principles of intramolecular cyclization are well-established and represent a viable strategy for synthesizing novel fused ring systems. nih.gov

Combinatorial and High-Throughput Synthesis Approaches for Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for the accelerated discovery of new this compound analogues. These strategies rely on the parallel synthesis of a multitude of compounds, often employing automated platforms and efficient purification techniques. Both solid-phase and solution-phase methodologies have been successfully applied to the synthesis of benzoxazole libraries, offering distinct advantages in terms of scale, purification, and the nature of the achievable chemical diversity.

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) offers a significant advantage in library generation due to the simplified purification process, where excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. For the generation of a this compound analogue library, a potential solid-phase strategy could involve anchoring a suitable precursor to a solid support, followed by the construction of the benzoxazole ring and subsequent diversification.

A hypothetical solid-phase approach for a library of this compound analogues could be envisioned as follows:

Immobilization: A precursor, such as a substituted 2-aminophenol (B121084) with a protected hydroxymethyl group at the 4-position (which will become the 7-position of the benzoxazole), is attached to a solid support (e.g., Wang resin) through a suitable linker.

Benzoxazole Formation: The benzoxazole ring is then constructed on the solid support. This can be achieved through various methods, such as acylation of the amino group with a carboxylic acid followed by cyclization.

Diversification: With the core scaffold in place, diversification can be achieved by introducing a variety of building blocks. For instance, if the precursor contains a reactive handle, this can be used for further functionalization.

Cleavage: Finally, the synthesized analogues are cleaved from the solid support to yield the desired products in a purified form.

A "mix and split" combinatorial synthesis approach can be employed to generate a large and diverse library. In this method, the resin beads are divided into several portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds.

Table 1: Hypothetical Solid-Phase Combinatorial Synthesis of this compound Analogues

StepDescriptionBuilding Blocks (Examples)
1. Scaffolding Attachment of a functionalized 2-aminophenol precursor to a solid support.Precursor A (R1=H), Precursor B (R1=F), Precursor C (R1=Cl)
2. Acylation Reaction of the immobilized aminophenol with a diverse set of carboxylic acids.Acetic acid, Propionic acid, Benzoic acid, Furoic acid
3. Cyclization Intramolecular cyclization to form the benzoxazole ring.-
4. Cleavage Release of the final compounds from the solid support.-

This table illustrates a simplified combinatorial matrix where different precursors and acylating agents can be combined to generate a library of analogues.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis has gained prominence due to its adaptability to a wider range of reaction conditions and the ease of reaction monitoring. To mitigate purification challenges, techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and the use of scavenger resins are often employed in a high-throughput format.

For the generation of this compound analogues, a solution-phase parallel synthesis approach could involve a multi-well plate format where different reactions are carried out simultaneously in separate wells. This allows for the rapid screening of reaction conditions and the synthesis of a focused library of compounds.

A key strategy in solution-phase library synthesis is the use of robust and high-yielding reactions that proceed to completion, minimizing the formation of by-products. Multi-component reactions (MCRs) are particularly well-suited for this purpose as they allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and diversity. For instance, a one-pot synthesis of 2-substituted benzoxazoles can be achieved by reacting 2-aminophenols with aldehydes or carboxylic acids in the presence of a suitable catalyst.

Table 2: Example of a Solution-Phase Parallel Synthesis of 2-Substituted this compound Analogues

Well2-Aminophenol Precursor (Starting Material)Aldehyde (Building Block)Catalyst
A1(2-amino-4-(hydroxymethyl)phenyl)methanolBenzaldehydep-Toluenesulfonic acid
A2(2-amino-4-(hydroxymethyl)phenyl)methanol4-Chlorobenzaldehydep-Toluenesulfonic acid
A3(2-amino-4-(hydroxymethyl)phenyl)methanol4-Methoxybenzaldehydep-Toluenesulfonic acid
B1(2-amino-5-fluoro-4-(hydroxymethyl)phenyl)methanolBenzaldehydep-Toluenesulfonic acid
B2(2-amino-5-fluoro-4-(hydroxymethyl)phenyl)methanol4-Chlorobenzaldehydep-Toluenesulfonic acid
B3(2-amino-5-fluoro-4-(hydroxymethyl)phenyl)methanol4-Methoxybenzaldehydep-Toluenesulfonic acid

This table represents a small-scale parallel synthesis where different starting materials and building blocks are combined to create a focused library of analogues.

Automated Synthesis Platforms

The efficiency of both solid-phase and solution-phase library generation can be significantly enhanced through the use of automated synthesis platforms. These robotic systems can perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and performing work-up procedures with high precision and throughput. This automation minimizes human error and allows for 24/7 operation, dramatically accelerating the drug discovery process. Automated platforms are particularly valuable for generating large libraries for high-throughput screening (HTS) campaigns.

Applications of Benzo D Oxazol 7 Ylmethanol in Advanced Organic Synthesis and Materials Science

Benzo[d]oxazol-7-ylmethanol as a Key Synthetic Intermediate

The strategic placement of the hydroxymethyl group on the benzoxazole (B165842) scaffold allows for a variety of chemical transformations, positioning this compound as a crucial starting material for the synthesis of more elaborate molecules.

Building Block for Complex Heterocyclic Architectures

The benzoxazole moiety is a prevalent scaffold in numerous biologically active compounds and functional organic materials. This compound serves as a foundational element for the construction of more complex heterocyclic systems. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This reactivity allows for the introduction of diverse substituents and the annulation of additional rings onto the benzoxazole core, leading to the formation of polycyclic and intricate heterocyclic structures. While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic architectures are not extensively documented in current literature, the principles of synthetic organic chemistry strongly support its potential in this area.

Precursor for Advanced Organic Molecules

The inherent reactivity of the hydroxymethyl group, coupled with the electronic properties of the benzoxazole ring system, makes this compound an attractive precursor for a range of advanced organic molecules. For instance, oxidation of the methanol (B129727) functionality can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for carbon-carbon bond-forming reactions, amide couplings, and esterifications. These transformations open pathways to a wide array of derivatives with potential applications in medicinal chemistry and materials science. One notable, though structurally related, example is the synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) butanoic acid, which has been identified as a precursor for seco-pseudopteroxazole (B1246743) and pseudopteroxazole, highlighting the utility of substituted benzoxazoles in the synthesis of complex natural products.

Potential Applications in Functional Materials

The unique photophysical and electronic properties of the benzoxazole core suggest that derivatives of this compound could find applications in various functional materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Benzoxazole derivatives are known to be effective electron-transporting and hole-blocking materials, making them valuable components in the construction of organic light-emitting diodes (OLEDs). These compounds often exhibit high thermal stability and desirable photoluminescence properties. While direct studies on this compound for OLED applications are limited, the broader class of benzoxazoles has been investigated for use as emitting and hole transport layers. For example, benzoheterocyclic derivatives have been incorporated into OLEDs that emit in the blue-green region of the spectrum. The functionalization at the 7-position with a methanol group offers a convenient handle to tune the electronic properties and solid-state morphology of the material, which could lead to the development of new and efficient OLED materials.

Components in Polymer Synthesis

The hydroxymethyl group of this compound presents an opportunity for its incorporation into polymer chains. It can act as a monomer in condensation polymerization reactions, reacting with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the rigid and aromatic benzoxazole unit into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting materials. Such polymers could have potential applications as high-performance plastics or specialty materials.

Ligands in Coordination Chemistry

Heterocyclic compounds containing nitrogen and oxygen atoms, such as benzoxazoles, are excellent ligands for a variety of metal ions. The nitrogen atom of the oxazole (B20620) ring and the oxygen atom of the hydroxymethyl group in this compound can act as a bidentate chelating ligand, forming stable complexes with transition metals. The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. The coordination of metal ions to benzoxazole-based ligands has been shown to create complexes with diverse geometries and potential applications, including in bioinorganic chemistry and catalysis. The ability to modify the ligand structure through the versatile hydroxymethyl group provides a means to fine-tune the properties of the corresponding metal complexes for specific applications.

Future Research Directions for Benzo D Oxazol 7 Ylmethanol

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for the preparation of valuable chemical compounds. For Benzo[d]oxazol-7-ylmethanol, future research will likely focus on developing novel and sustainable synthetic routes that improve upon existing methods. Key areas of investigation will include the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and maximize atom economy.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction selectivity.Optimization of reaction conditions (temperature, time, power) and solvent choice.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Design and fabrication of microreactors, integration of in-line purification and analysis.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Identification and engineering of enzymes for the key reaction steps.
Photoredox Catalysis Use of visible light as a renewable energy source, access to novel reaction pathways.Development of new photocatalysts and exploration of their application in the synthesis of the target molecule.

Recent reviews of synthetic strategies for benzoxazoles have highlighted the use of 2-aminophenol (B121084) as a key precursor in reactions with various functional groups under different catalytic conditions, including nanocatalysts and metal catalysts. nih.govsemanticscholar.org Future work on this compound could adapt these modern catalytic approaches to enhance sustainability. For instance, the development of recyclable nanocatalysts for the cyclization step could significantly reduce waste and catalyst cost. semanticscholar.orgmdpi.com

Exploration of Underutilized Reactivity Profiles

The chemical reactivity of this compound is largely dictated by its two key functional components: the benzoxazole (B165842) ring and the hydroxymethyl group. While the benzoxazole moiety is known for its stability and role as a pharmacophore, its full reactive potential, particularly in the context of the 7-methanol substituent, remains to be explored. nih.gov The hydroxymethyl group, on the other hand, is a versatile handle for a variety of chemical transformations.

Future research should aim to uncover and exploit underutilized reactivity profiles of this compound. This could involve investigating its participation in novel multicomponent reactions, cycloadditions, or metal-catalyzed cross-coupling reactions. The strategic functionalization of the benzoxazole core, for example, could lead to a diverse library of derivatives with tailored properties. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, opening up a wide range of subsequent chemical modifications, including the formation of imines, esters, and amides. mdpi.com

Advanced Characterization Using Emerging Spectroscopic Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application in materials science and medicinal chemistry. While standard spectroscopic techniques such as NMR and IR provide valuable information, emerging techniques can offer deeper insights. globalresearchonline.net

Future characterization efforts could employ advanced spectroscopic methods to probe the molecule's behavior at a more detailed level. For instance, two-dimensional NMR techniques could be used to elucidate subtle long-range couplings and conformational preferences. Time-resolved fluorescence spectroscopy could provide information on the excited-state dynamics, which is particularly relevant for applications in optoelectronics. nih.govresearchgate.net Furthermore, solid-state NMR and X-ray crystallography studies would be invaluable for understanding the intermolecular interactions and packing in the solid state.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications for this compound

Spectroscopic TechniqueInformation GainedPotential Application
2D NMR (COSY, HMBC, HSQC) Detailed connectivity and spatial relationships between atoms.Unambiguous structural assignment and conformational analysis.
Time-Resolved Fluorescence Excited-state lifetime and dynamics.Understanding photophysical properties for optoelectronic applications.
Solid-State NMR Structure and dynamics in the solid state.Characterization of crystalline and amorphous forms.
X-ray Crystallography Precise three-dimensional atomic coordinates and packing.Definitive structural elucidation and analysis of intermolecular interactions.
Raman Spectroscopy Vibrational fingerprint of the molecule.Complementary information to IR for structural analysis. unizar-csic.es

Integration with Machine Learning and AI for Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of molecules with desired properties. princeton.edubeilstein-journals.org For this compound, these computational tools can be leveraged to accelerate the discovery of new synthetic routes and to predict the biological and material properties of its derivatives.

Design of New Functional Molecules Based on this compound Scaffolds

The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.govresearchgate.net this compound provides a valuable building block for the design and synthesis of new functional molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.govmyskinrecipes.commdpi.comnih.govmdpi.com

Future research in this area will focus on the strategic modification of the this compound core to create novel derivatives with enhanced or entirely new functionalities. This could involve the introduction of various substituents on the benzene (B151609) ring or the elaboration of the hydroxymethyl group into more complex side chains. The resulting library of compounds can then be screened for a variety of biological activities or material properties. The versatility of the benzoxazole core suggests that derivatives of this compound could find applications as, for example, kinase inhibitors, antimicrobial agents, or fluorescent probes. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Benzo[d]oxazol-7-ylmethanol and its derivatives?

this compound derivatives are typically synthesized via aldehyde condensation reactions. For example, 1-(Benzo[d]oxazol-7-yl)but-2-yn-1-ol is prepared from benzo[d]oxazole-7-carbaldehyde using propargyl alcohol under optimized conditions, achieving yields up to 91% . Key steps involve nucleophilic addition to the aldehyde group, followed by purification via column chromatography. Challenges include controlling reaction stoichiometry and minimizing side reactions.

Q. How is NMR spectroscopy employed to characterize this compound derivatives?

Structural elucidation relies on 1H^1H- and 13C^13C-NMR. For instance, 1-(Benzo[d]oxazol-7-yl)but-2-yn-1-one shows distinct aromatic proton signals at δ 8.27 (s, 1H) and δ 7.50–7.54 (m, 1H), confirming substitution patterns on the benzoxazole core. Methanol-derived protons appear as singlets (e.g., δ 5.50 for CH2_2 groups) . Advanced 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in complex analogs.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with atmospheric pressure chemical ionization (APCI) is effective. Isotope dilution using deuterated analogs (e.g., benzo[a]pyrene-d12_{12}) improves accuracy, achieving limits of quantification (LOQ) as low as 0.07 μg/kg in food matrices . Molecularly imprinted solid-phase extraction (MIP-SPE) enhances selectivity by removing coextracts.

Q. What challenges arise during the purification of this compound intermediates?

Low yields (e.g., 57% for oxidation products) and solubility issues in polar solvents complicate purification. Strategies include optimizing solvent systems (e.g., THF/acetone mixtures) and employing sodium thiosulfate washes to remove iodine byproducts .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) trace the metabolic pathways of this compound?

Deuterated analogs, such as d5_5-methyl derivatives, are synthesized via methanesulfonate intermediates. These labeled compounds enable tracking using LC-MS/MS, revealing hepatic metabolism and interactions with cytochrome P450 enzymes. For example, deuterium incorporation at methyl groups (δ 2.76–2.82 ppm in 1H^1H-NMR) confirms structural integrity during metabolic studies .

Q. How do substituents on the benzoxazole ring influence reactivity and biological activity?

Electron-withdrawing groups (e.g., nitro at position 5) enhance electrophilic aromatic substitution, while bulky substituents (e.g., trifluoromethyl) reduce solubility. In antimicrobial studies, 4-chloro analogs exhibit enhanced activity due to increased lipophilicity and membrane penetration . Computational docking studies (e.g., AutoDock Vina) correlate substituent effects with target binding affinities.

Q. What strategies improve low yields in Sonogashira couplings involving this compound precursors?

Optimizing palladium catalysts (e.g., Pd(PPh3_3)4_4) and copper co-catalysts increases cross-coupling efficiency. Solvent systems like DMF/Et3_3N (3:1) stabilize reactive intermediates, while microwave-assisted synthesis reduces reaction times from hours to minutes .

Q. Can computational models predict the stability of this compound under varying pH and temperature?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. For instance, the compound’s methanol group undergoes acid-catalyzed dehydration at pH < 3, forming benzo[d]oxazole-7-carbaldehyde. Accelerated stability studies (40°C/75% RH) validate these predictions experimentally .

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